
1-Chloroethyl 4-(benzyloxycarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a benzyl group, a 1-chloroethyl group, and two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with benzyl chloride and 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The carboxylate groups can be introduced through subsequent reactions, such as esterification or carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Benzaldehyde, benzoic acid, or their derivatives.
Reduction: Alcohols or aldehydes from the reduction of carboxylate groups.
科学的研究の応用
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds
1-benzyl 4-(chloromethyl) benzene-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a 1-chloroethyl group.
1-benzyl 4-(1-bromoethyl) benzene-1,4-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxylate groups.
Uniqueness
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is unique due to the presence of both a benzyl group and a 1-chloroethyl group on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C17H15ClO4 |
|---|---|
分子量 |
318.7 g/mol |
IUPAC名 |
1-O-benzyl 4-O-(1-chloroethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H15ClO4/c1-12(18)22-17(20)15-9-7-14(8-10-15)16(19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChIキー |
SJYKZGKHXIHXFD-UHFFFAOYSA-N |
正規SMILES |
CC(OC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
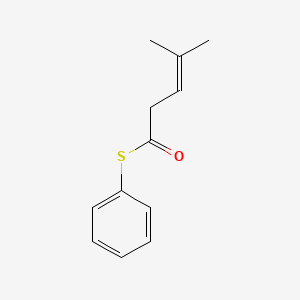
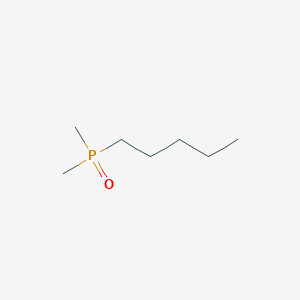
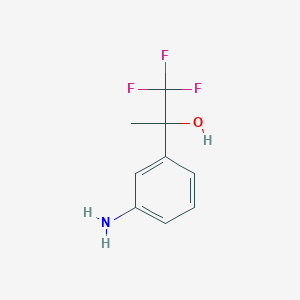
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
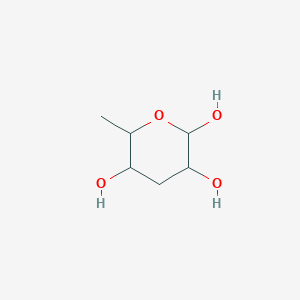


![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
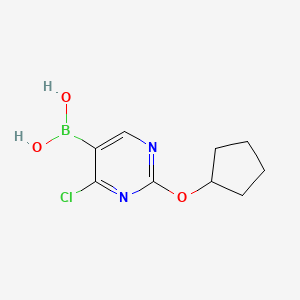
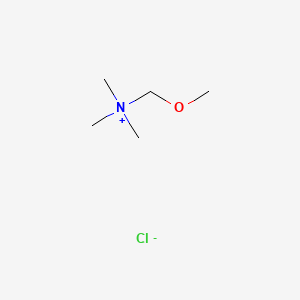

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
